molecular formula C6H3FN2 B1355503 2-Cyano-6-fluoropyridine CAS No. 3939-15-9

2-Cyano-6-fluoropyridine

Cat. No. B1355503
CAS RN: 3939-15-9
M. Wt: 122.1 g/mol
InChI Key: NVOLTPVZQXTZCW-UHFFFAOYSA-N
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Description

2-Cyano-6-fluoropyridine is a compound with the molecular formula C6H3FN2 . It is used as a primary and secondary intermediate .


Synthesis Analysis

The synthesis of 2-Cyano-6-fluoropyridine and similar fluoropyridines has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in 64% yield .


Molecular Structure Analysis

The molecular structure of 2-Cyano-6-fluoropyridine is represented by the formula C6H3FN2 . More detailed structural analysis can be found in the referenced sources .


Chemical Reactions Analysis

The chemical reactions involving 2-Cyano-6-fluoropyridine are part of the broader field of fluoropyridines synthesis . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

2-Cyano-6-fluoropyridine has a molecular weight of 122.10 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Fluorine-18 Labeling in Medical Imaging

  • Application : Utilized in the synthesis of fluorine-18 labelled fluoropyridines, which are significant in positron emission tomography (PET) medical imaging. This process involves nucleophilic aromatic substitution using fluoride (Carroll, Nairne, & Woodcraft, 2007).

Antibacterial Agent Synthesis

  • Application : In the creation of 1,4-dihydro-4-oxopyridinecarboxylic acids, serving as antibacterial agents. Cyano and fluoro groups at C-6 are introduced through specific reactions (Matsumoto et al., 1984).

Synthesis of Fluorinated Pyridines

  • Application : In the synthesis of 3-cyano-2-fluoropyridines, demonstrating the versatility in creating ring-fluorinated pyridines (Shestopalov et al., 2009).

Structural Analysis in Asymmetric Pyridines

  • Application : Used in studying the reactivity and geometric parameters of azide groups in asymmetric triazidopyridines (Чапышев et al., 2014).

Efficient Synthesis Techniques

  • Application : Involved in the efficient synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate through the decarboxylative Blaise reaction (Lee et al., 2007).

Improving Reaction Processes

  • Application : Enhancing the Balz-Schiemann reaction, crucial for converting 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine, and enabling safer, more effective synthesis processes (Snead et al., 2019).

Nonlinear Optical Properties and Molecular Docking

  • Application : Studied in water-mediated synthesis for exploring nonlinear optical properties and molecular docking, indicative of potential anticancer activity (Jayarajan et al., 2019).

Catalytic Fluorination Systems

  • Application : In catalytic systems for producing 2-fluoropyridine by Cl/F exchange, demonstrating its role in improving catalytic efficiency (Cochon et al., 2010).

Metabolic Studies in Drug Development

  • Application : Used in studying the metabolism of a thrombin inhibitor, where the compound's metabolism leads to cyanide generation, thus impacting drug safety assessments (Lin et al., 2005).

Safety And Hazards

2-Cyano-6-fluoropyridine is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Fluoropyridines, including 2-Cyano-6-fluoropyridine, have been a topic of interest due to their potential applications in various fields. They have been used in the synthesis of various bioactive compounds and have potential applications in imaging agents for various biological applications .

properties

IUPAC Name

6-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLTPVZQXTZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558612
Record name 6-Fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-6-fluoropyridine

CAS RN

3939-15-9
Record name 6-Fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 2,6-difluoropyridine (12 g, 104.2 mmol) in anhydrous DMSO (5 mL). Add a solution of sodium cyanide (1.3 g, 26.53 mmol) in DMSO (60 mL) over 12 h using a syringe pump. Heat the mixture to 100° C. overnight. Cool to ambient temperature, dilute with EtOAc (500 mL), and wash with brine. Dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 4:1) to give the desired intermediate as a solid (723 mg, 22%). GC-MS m/z: 122 (M+).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6 Difluoropyridine (12 g, 100 mmol) was dissolved in DMSO (3 mL) and sodium cyanide (1.3 g, 26 mmol) in DMSO (100 mL) was added dropwise via syringe pump over 16 h. The reaction was then heated at 100° C. for 16 h. The crude mixture was then diluted with EtOAc (500 mL) and washed with a mixture of brine (200 mL) and H2O (500 mL). The organic phase was dried (MgSO4), filtered, and concentrated in vacito. The residue was chromatographed on silica gel eluting with hexanes:EtOAc (4:1) to afford 6-fluoropyridine-2-carbonitrile. MS (ESI) 122.0 (M++H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhang, L Greenfield, Y Hong - Journal of Labelled …, 2011 - Wiley Online Library
… , after changing the molar ratio of 2,6-difluoropyridine 10 and NaCN from 1/3 to 10/1 and the temperature from 60 to 30C, we were able to synthesize the 2-cyano-6-fluoropyridine 17 in …
T Umemoto, G Tomizawa - The Journal of Organic Chemistry, 1989 - ACS Publications
JV-Fluoropyridinium salts with either BF4~, SbF6~, or PF6" as a counteranion were treated with excess base such as triethylamine at room temperature to give 2-fluoropyridine in good …
Number of citations: 83 pubs.acs.org
A Korotvička, D Frejka, Z Hampejsova, I Císařová… - …, 2016 - thieme-connect.com
The reaction of biphenylene with various nitriles in the presence of catalytic amount of [Rh(cod) 2 BF 4 ]/dppe under microwave irradiation afforded 9-substituted phenanthridines. The …
Number of citations: 16 www.thieme-connect.com
XZ Shao, GY Xu, W Fan, S Zhang, MB Li - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
Reduction of nitroarenes constitutes an important route to high value-added products. It is highly desirable but remains a challenge that this process occurs with selectivity under mild …
Number of citations: 3 pubs.rsc.org

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